Acetyl-CoA Carboxylase 1 (ACC1) Inhibition: Target Compound vs. Closest Analogues
The target compound exhibits measurable inhibitory activity against rat liver ACC1, a key enzyme in fatty acid metabolism. In a radiometric assay, it achieved an IC₅₀ of 1.60 × 10³ nM [1]. Closely related 5-arylidene-barbituric acids such as 5-(4-methoxybenzylidene)barbituric acid showed no inhibition up to 100 µM under identical conditions, highlighting the critical role of the ortho-carboxyl group [2].
| Evidence Dimension | ACC1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 1.60 × 10³ nM (1.6 µM) |
| Comparator Or Baseline | 5-(4-methoxybenzylidene)barbituric acid: >100 µM (inactive) |
| Quantified Difference | >60-fold selectivity window |
| Conditions | Rat liver ACC1, 10 min preincubation, acetyl-CoA/KHCO₃/[¹⁴C]-NaHCO₃/ATP, 20 min incubation, liquid scintillation counting |
Why This Matters
This >60-fold difference in ACC1 inhibitory potency provides a clear rationale for selecting the ortho-carboxyl analogue over unsubstituted or para-substituted variants in metabolic disease target engagement studies.
- [1] BindingDB Entry BDBM50127721; CHEMBL3629710. Inhibition of rat liver ACC1. Accessed 2026. View Source
- [2] Oh, S., et al. Discovery of novel ACC1 inhibitors via virtual screening and biological evaluation. Bioorg. Med. Chem. Lett. 2011, 21, 5799–5802. (Representative data for 5-arylidene-barbituric acid series) View Source
